5-Chloropyridine-3,4-dicarboxylic acid
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Overview
Description
5-Chloropyridine-3,4-dicarboxylic acid is a chlorinated derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 5-position and carboxylic acid groups at the 3- and 4-positions on the pyridine ring. It is used as an intermediate in various chemical reactions and has applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridine-3,4-dicarboxylic acid typically involves the chlorination of pyridine derivatives. One common method is the direct chlorination of pyridine-3,4-dicarboxylic acid using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that include the preparation of pyridine-3,4-dicarboxylic acid followed by chlorination. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloropyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases and solvents like toluene or ethanol.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Carboxylates and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Coupling Products: Biaryl compounds and other coupled products.
Scientific Research Applications
5-Chloropyridine-3,4-dicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloropyridine-3,4-dicarboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the chlorine atom and carboxylic acid groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A chlorinated pyridine derivative with the chlorine atom at the 2-position.
3-Chloropyridine: A chlorinated pyridine derivative with the chlorine atom at the 3-position.
4-Chloropyridine: A chlorinated pyridine derivative with the chlorine atom at the 4-position.
Uniqueness
5-Chloropyridine-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 3- and 4-positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other chloropyridine derivatives and makes it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
5-chloropyridine-3,4-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-4-2-9-1-3(6(10)11)5(4)7(12)13/h1-2H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGJYIOPGDYHRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855990 |
Source
|
Record name | 5-Chloropyridine-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101420-62-6 |
Source
|
Record name | 5-Chloropyridine-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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